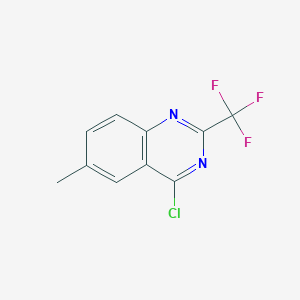![molecular formula C13H9ClO3S2 B13651983 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride CAS No. 728864-91-3](/img/structure/B13651983.png)
5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is an organic compound that features a thiophene ring substituted with a sulfonyl chloride group and a phenylpropenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with 3-oxo-3-phenylpropenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide in methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the phenylpropenyl moiety can participate in Michael addition reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Bases: Sodium methoxide, potassium carbonate for deprotonation and facilitating nucleophilic attacks.
Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Thiophene derivatives with various substituents replacing the sulfonyl chloride group.
Addition Products: Polyfunctional diketones from Michael addition reactions.
Oxidation and Reduction Products: Alcohols and carboxylic acids depending on the specific reaction conditions.
Scientific Research Applications
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for easy substitution reactions. The phenylpropenyl moiety can undergo addition reactions, making the compound versatile in forming various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(3-oxo-3-phenyl-propenyl)-benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a thiophene ring.
3-Oxo-3-phenylpropanenitrile: Lacks the sulfonyl chloride group but shares the phenylpropenyl moiety.
Uniqueness
5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride is unique due to the combination of a thiophene ring and a sulfonyl chloride group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
728864-91-3 |
|---|---|
Molecular Formula |
C13H9ClO3S2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
5-(3-oxo-3-phenylprop-1-enyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
WMGRSYDWDSOZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


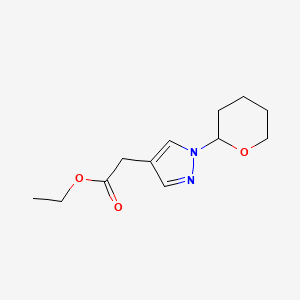

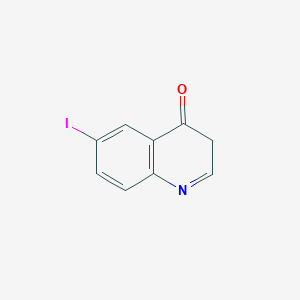
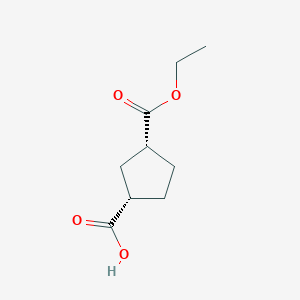
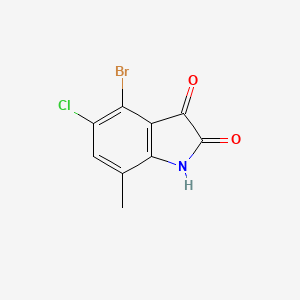
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)
![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)
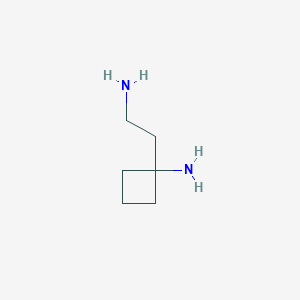
![(E)-2-(2-([1,1'-Biphenyl]-4-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13651961.png)
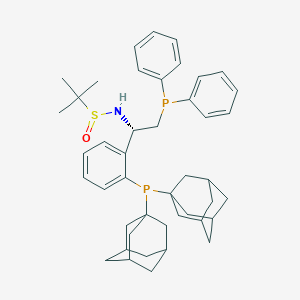
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)
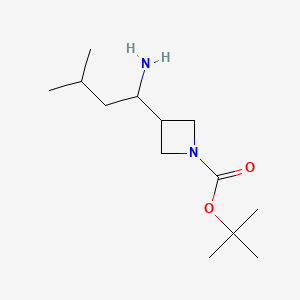
![2-Chloro-7-ethoxybenzo[d]thiazole](/img/structure/B13651989.png)
